![molecular formula C13H18BN3O2 B13661476 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is a boronic ester derivative of imidazo[1,2-b]pyridazine. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester typically involves the formation of the boronic ester from the corresponding boronic acid. The reaction conditions often include the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction . The general synthetic route can be summarized as follows:
Formation of Boronic Acid: The starting material, 8-Methylimidazo[1,2-b]pyridazine, is reacted with a boron source such as boronic acid.
Protection with Pinacol: The boronic acid is then protected using pinacol to form the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The boronic ester can participate in substitution reactions, where the boronic group is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Utilized in the study of biological pathways and mechanisms due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling. The boronic ester group facilitates the transfer of the organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the halide substrate . This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura cross-coupling.
Allylboronic Acid Pinacol Ester: Used in similar reactions and known for its reactivity with carboxylic acids.
Benzothiazole-6-boronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
Uniqueness
8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is unique due to its specific structure, which includes the imidazo[1,2-b]pyridazine scaffold. This structure imparts unique reactivity and stability, making it particularly useful in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C13H18BN3O2 |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-10(16-17-7-6-15-11(9)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI-Schlüssel |
GWEOLRMOQVKILW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
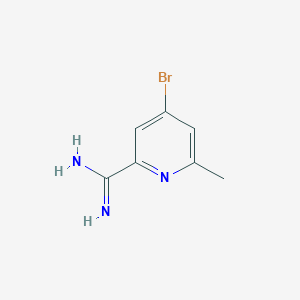
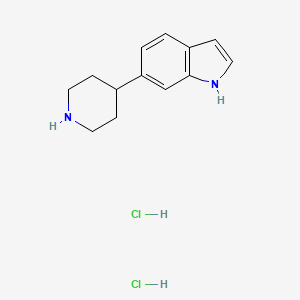
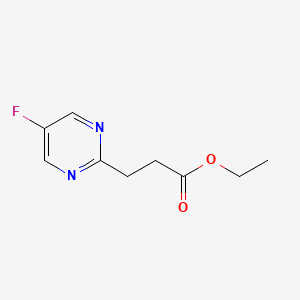


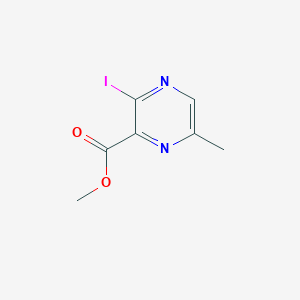
![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)

![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
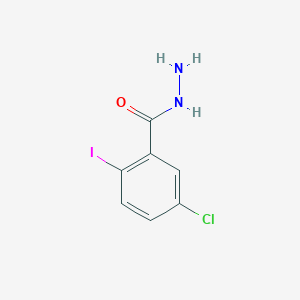
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
